Src Kinase Inhibition: 7e Derivative (IC50 = 0.7 nM) Outperforms Dasatinib in Cytotoxicity Profile Against Hepatocellular Carcinoma
In a molecular hybridization study, pyrazolo[3,4-d]pyrimidine derivative 7e demonstrated an IC50 of 0.7 nM against Src kinase, with superior cytotoxic selectivity in HepG2 hepatocellular carcinoma cells compared to the clinically approved tyrosine kinase inhibitor dasatinib [1]. The compound exhibited an antiproliferative IC50 of 2.47 μM in HepG2 cells after 72 h, with an improved ADME profile and enhanced apoptotic induction relative to dasatinib [1].
| Evidence Dimension | Src kinase inhibition (IC50) and cytotoxic selectivity in HepG2 cells |
|---|---|
| Target Compound Data | IC50 (Src) = 0.7 nM; IC50 (HepG2 proliferation) = 2.47 μM |
| Comparator Or Baseline | Dasatinib (clinically approved Src/Abl inhibitor) |
| Quantified Difference | 7e exhibited a superior cytotoxic profile and better ADME parameters compared to dasatinib (exact comparative IC50 for dasatinib in this assay not numerically specified, but reported as less favorable) |
| Conditions | Src kinase enzymatic assay; HepG2 hepatocellular carcinoma cell line; 72 h proliferation assay |
Why This Matters
For procurement targeting Src-driven cancers (e.g., HCC), pyrazolo[3,4-d]pyrimidine derivatives offer a validated scaffold that can be optimized to surpass the selectivity and ADME limitations of approved multi-kinase inhibitors like dasatinib.
- [1] Di Maria S, Passannanti R, Poggialini F, Vagaggini C, Serafinelli A, Bianchi E, Governa P, Botta L, Maga G, Crespan E, Manetti F, Dreassi E. Applying molecular hybridization to design a new class of pyrazolo[3,4-d]pyrimidines as Src inhibitors active in hepatocellular carcinoma. Eur J Med Chem. 2024;280:116929. View Source
